molecular formula C10H6BrCl2NO2S2 B10965212 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide CAS No. 646039-70-5

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide

Cat. No.: B10965212
CAS No.: 646039-70-5
M. Wt: 387.1 g/mol
InChI Key: GKBASQAGXVDWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 3,5-dichloroaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3), solvents (DMF, DMSO), temperature (80-120°C).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (LiAlH4), solvents (ether, THF), temperature (0-25°C).

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

Scientific Research Applications

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.

    3,5-dichlorophenylthiophene-2-sulfonamides: These compounds lack the bromine atom on the thiophene ring but have similar biological activities.

Uniqueness

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide is unique due to the presence of both bromine and dichlorophenyl groups, which may enhance its biological activity and reactivity compared to other thiophene derivatives

Properties

CAS No.

646039-70-5

Molecular Formula

C10H6BrCl2NO2S2

Molecular Weight

387.1 g/mol

IUPAC Name

5-bromo-N-(3,5-dichlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H6BrCl2NO2S2/c11-9-1-2-10(17-9)18(15,16)14-8-4-6(12)3-7(13)5-8/h1-5,14H

InChI Key

GKBASQAGXVDWDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.